molecular formula C13H8O5 B1452526 3,8,10-Trihydroxybenzo[c]chromen-6-one CAS No. 531512-26-2

3,8,10-Trihydroxybenzo[c]chromen-6-one

Cat. No. B1452526
CAS RN: 531512-26-2
M. Wt: 244.2 g/mol
InChI Key: AKJHSPSPAOUDFT-UHFFFAOYSA-N
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Description

3,8,10-Trihydroxybenzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O5 . It has diverse applications in scientific research and is invaluable in drug discovery, antioxidant studies, and cancer research.


Synthesis Analysis

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as part of a research . The synthesis involved the application of the Hurtley reaction with a copper and base combination .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The average mass is 244.200 Da and the monoisotopic mass is 244.037170 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the application of the Hurtley reaction with a copper and base combination . Other reactions involve the use of aluminum (III) chloride in chlorobenzene at 100℃ .


Physical And Chemical Properties Analysis

The physicochemical properties of this compound include a high GI absorption, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 and CYP2D6 but not CYP2C19, CYP2C9, or CYP3A4 . Its water solubility is 0.165 mg/ml .

Scientific Research Applications

Fluorescence and Metal Interaction Studies

Compounds related to 3,8,10-Trihydroxybenzo[c]chromen-6-one have been investigated for their fluorescent properties and interactions with metals. These studies have found that such compounds can serve as fluorescent molecules, displaying fluorescence enhancement in the presence of metals. This suggests potential applications in the development of fluorescence probes for metal ion detection, which is important in environmental monitoring and analytical chemistry (Gülcan et al., 2022).

Synthesis and Biological Activity

Another area of research involves the synthesis of Mannich bases from tetrahydrobenzo[c]chromen-6-ones, which have shown to possess central and peripheral nervous system stimulant properties in pharmacological screenings. This indicates potential therapeutic applications for neurological conditions (Garazd et al., 2002).

Green Synthesis Techniques

Efforts have been made to develop environmentally friendly synthesis methods for related compounds. For example, using starch solution as a catalyst for synthesizing tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives offers a nontoxic and biodegradable alternative to traditional catalysts, pointing towards greener chemistry practices (Hazeri et al., 2014).

Synthetic Protocols Development

There is also considerable interest in developing synthetic procedures for benzo[c]chromen-6-ones due to their pharmacological significance. These procedures aim to provide efficient routes for producing these compounds, which can be used in the development of new drugs and materials (Mazimba, 2016).

Photophysical Properties and Material Applications

Some studies have focused on the synthesis of derivatives for applications in photochromic materials and as fluorescence dyes. This research highlights the potential of these compounds in material science, particularly for developing new materials with specific optical properties (Appel et al., 2006).

Mechanism of Action

Urolithin M7, also known as 3,8,10-Trihydroxybenzo[c]chromen-6-one, is a microbial metabolite derived from berries and pomegranate fruits . It has been shown to have various health benefits, including anti-inflammatory, anti-oxidative, and anti-aging activities .

Target of Action

Urolithin M7 has been demonstrated to bind to estrogen receptors . These receptors are involved in a wide range of physiological processes, including cardiovascular health, bone health, and neurological health . The compound’s affinity towards estrogen receptor alpha (ERα) is slightly higher than that towards estrogen receptor beta (ERβ) .

Mode of Action

Urolithin M7 interacts with its targets, the estrogen receptors, through competitive binding assays, proliferation assays, and transactivation assays . It is predicted to bind to ERα in a similar orientation as that of the estrogen . The prospect of urolithins to act as agonist, antagonist, or selective estrogen receptor modulators (SERMs) will depend on its structure, the estrogen receptor conformational change, availability and abundance of co-activators/co-repressors in the target tissues, and also the presence of other estrogen receptor ligands .

Biochemical Pathways

Urolithin M7 affects several signaling pathways, including the PI3K-Akt and Wnt/β-catenin pathways . It also interacts with multiple receptors (aryl hydrocarbon receptor, estrogen and androgen receptors) and enzymes (tyrosinase and lactate dehydrogenase) . These interactions can lead to various downstream effects, such as cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Pharmacokinetics

The composition and activity of an individual’s intestinal microbiota play a pivotal role in Urolithin M7 metabolism and absorption . After being ingested, urolithins can move throughout the body and mediate in different locations . Following absorption in the gut, urolithins rapidly undergo phase ii metabolism . This metabolism results in the loss of urolithins’ pharmacological properties .

Result of Action

Urolithin M7 has been shown to have various health benefits. It can mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . Urolithin A, a related compound, has been confirmed to be the most active metabolite in terms of LPS-induced inflammatory response inhibition (TNF-α attenuation, IL-10 induction) .

Action Environment

The action, efficacy, and stability of Urolithin M7 can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota can affect the metabolism and absorption of Urolithin M7 . Furthermore, the presence of other estrogen receptor ligands can influence the ability of urolithins to act as agonists, antagonists, or SERMs .

Safety and Hazards

The safety information available indicates that 3,8,10-Trihydroxybenzo[c]chromen-6-one has a warning signal word. The hazard statements include H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

3,8,10-Trihydroxybenzo[c]chromen-6-one plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, inhibiting their activity and thereby affecting various metabolic pathways . This compound also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in antioxidant defense and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause adverse effects such as toxicity and cellular damage . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular function and health.

properties

IUPAC Name

3,8,10-trihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHSPSPAOUDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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